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Introduction

Celastrol, a pentacyclic triterpene extracted from the roots of Tripterygium wilfordii (Thunder

God Vine), is a potent bioactive compound with a wide range of therapeutic properties,

including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects.[1] Ex vivo

models serve as a crucial intermediate step between in vitro cell culture and in vivo animal

studies, allowing for the investigation of cellular and molecular mechanisms in the context of

intact tissue architecture. These models maintain the physiological complexity of the tissue

microenvironment, providing valuable insights into the efficacy and mechanism of action of

therapeutic compounds like Celastrol.

This document provides detailed application notes and protocols for utilizing various ex vivo

models to study the multifaceted effects of Celastrol.

Application Note 1: Assessing the Anti-Angiogenic
Effects of Celastrol
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and

metastasis. Celastrol has been shown to be a potent inhibitor of angiogenesis.[2][3] The ex vivo

aortic ring sprouting assay is a classic and effective model to evaluate the anti-angiogenic

potential of compounds directly on vascular tissue.

Quantitative Data Summary: Anti-Angiogenic Effects

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b15589177?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7751759/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2854134/
https://www.researchgate.net/figure/Celastrol-inhibits-VEGF-induced-microvessel-sprouting-ex-vivo-Aortic-segments-isolated_fig3_41451823
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model System
Celastrol
Concentration

Key Findings Reference

Human Umbilical Vein

Endothelial Cells

(HUVECs)

1 µmol/L

Effectively inhibited

endothelial cell

migration, invasion,

and capillary-structure

formation.

[2]

Prostate Cancer (PC-

3) Xenograft Model
2 mg/kg/day

Substantially

suppressed tumor

volume and reduced

tumor weight.

[2]

Ex Vivo Aortic Ring

Sprouting Assay
Not specified

Effectively inhibited

microvessel sprouting.
[2]

Diabetic (db/db) Mice

Aortic Rings
Not specified

Ameliorated

impairment of

microvessel network

formation in high

glucose + palmitic

acid conditions.

[4]

Experimental Protocol: Ex Vivo Aortic Ring Sprouting
Assay
This protocol details the procedure for assessing the effect of Celastrol on microvessel

sprouting from isolated aortic rings.

Materials:

Thoracic aortas from 6-8 week old Sprague-Dawley rats

DMEM (Gibco)

Fetal Bovine Serum (FBS)

Collagen Type I
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Aortic Ring Growth Medium (DMEM with 10% FBS, L-glutamine, penicillin/streptomycin)

Celastrol (stock solution in DMSO)

Phosphate Buffered Saline (PBS), sterile

48-well culture plates

Surgical instruments (forceps, scissors)

Procedure:

Aorta Isolation: Euthanize a rat according to institutional guidelines. Aseptically dissect the

thoracic aorta and place it in a sterile petri dish containing cold PBS.

Ring Preparation: Carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1-2

mm thick cross-sections (rings).

Embedding in Collagen: Place 100 µL of neutralized Collagen Type I solution into each well

of a pre-chilled 48-well plate. Gently place one aortic ring into the center of each collagen

drop.

Collagen Polymerization: Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes to

allow the collagen to polymerize.

Treatment: Prepare Aortic Ring Growth Medium containing various concentrations of

Celastrol (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO). Add 500 µL of the prepared

medium to each well.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 7-10 days, replacing the

medium every 2-3 days.

Quantification: Observe the outgrowth of endothelial microvessels from the aortic rings daily

using an inverted microscope. Capture images at the end of the experiment and quantify the

sprouting area or the number and length of sprouts using image analysis software (e.g.,

ImageJ).
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Visualization: Aortic Ring Assay Workflow
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Caption: Workflow for the ex vivo aortic ring sprouting assay.
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Application Note 2: Investigating the Anti-
Inflammatory Effects of Celastrol
Celastrol is well-documented for its potent anti-inflammatory properties, primarily through the

inhibition of the NF-κB signaling pathway.[5][6][7] Ex vivo models using isolated immune cells,

such as neutrophils, are excellent for studying specific anti-inflammatory mechanisms like the

inhibition of Neutrophil Extracellular Trap (NET) formation.

Quantitative Data Summary: Anti-Inflammatory Effects
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Model System Stimulus
Celastrol
Concentration

Key Findings Reference

Isolated Human

Neutrophils
TNFα IC50: 0.34 µM

Completely

inhibited

neutrophil

oxidative burst

and NET

formation.

[8]

Isolated Human

Neutrophils

Immune

Complexes
IC50: 1.53 µM

Completely

inhibited

neutrophil

oxidative burst

and NET

formation.

[8]

Peritoneal

Macrophages
LPS + ATP Not specified

Abolished

NLRP3

inflammasome

activation and

subsequent IL-

1β secretion.

[9]

Human

Astroglioma

Cells

Poly(I:C) Dose-dependent

Suppressed

expression of

ICAM-1/VCAM-1

and chemokines

(CCL2, CXCL8,

CXCL10).

[6]

Ovarian Cancer

Cells
- <0.5 µM

Inhibited IκBα

phosphorylation

and degradation,

reducing nuclear

p65.

[5]
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Experimental Protocol: Ex Vivo Neutrophil Extracellular
Trap (NET) Formation Assay
This protocol describes how to isolate neutrophils and quantify Celastrol's effect on NET

formation induced by inflammatory stimuli.

Materials:

Fresh human whole blood from healthy donors

Ficoll-Paque or similar density gradient medium

RPMI 1640 medium

Fetal Bovine Serum (FBS)

PMA (Phorbol 12-myristate 13-acetate) or TNFα as a stimulus

Celastrol (stock solution in DMSO)

SYTOX Green nucleic acid stain

96-well black, clear-bottom plates

Fluorometric plate reader

Procedure:

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient

centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.

Resuspend the purified neutrophils in RPMI medium.

Cell Seeding: Seed the isolated neutrophils into a 96-well black, clear-bottom plate at a

density of 2 x 10⁵ cells/well. Allow cells to rest for 30 minutes at 37°C.

Pre-treatment: Add Celastrol at various final concentrations (e.g., 0.1 - 2.0 µM) or vehicle

control (DMSO) to the wells. Incubate for 1 hour at 37°C.
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Stimulation: Add a NET-inducing stimulus, such as TNFα (100 ng/mL), to the wells.

NET Quantification: Immediately add SYTOX Green (a cell-impermeable DNA dye that

fluoresces upon binding to extracellular DNA) to a final concentration of 5 µM.

Measurement: Place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure

fluorescence intensity every 30 minutes for 4-6 hours (Excitation: 485 nm, Emission: 525

nm).

Data Analysis: Plot fluorescence intensity over time. The increase in fluorescence

corresponds to the amount of NET formation. Calculate the IC50 of Celastrol for NET

inhibition.

Visualization: Celastrol's Inhibition of the NF-κB
Pathway
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Caption: Celastrol inhibits the canonical NF-κB pathway.[5][6]
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Application Note 3: Evaluating the Cardioprotective
Effects of Celastrol
Celastrol has demonstrated significant cardioprotective effects, particularly in the context of

ischemia-reperfusion (I/R) injury.[10] The Langendorff-perfused isolated heart is a powerful ex

vivo model that allows for the study of cardiac function and injury in a controlled environment,

independent of systemic neural and hormonal influences.

Quantitative Data Summary: Cardioprotective Effects
Model System Treatment Key Findings Reference

Ex Vivo Rat Heart I/R

Model
Celastrol

Increased cell viability

and reduced early

mitochondrial

permeability transition

pore (mPTP) opening.

[10]

In Vivo Rat I/R Model Celastrol (14 days)

Reduced infarct tissue

size and improved

cardiac function.

[10]

H9c2

Cardiomyoblasts
Celastrol

Suppressed

myocardial apoptosis

by activating PI3K/Akt

and ERK1/2 kinases.

[10]

H9c2

Cardiomyoblasts
Celastrol

Downregulated pro-

inflammatory

cytokines TNF-α and

IL-1β.

[10]

Experimental Protocol: Langendorff-Perfused Isolated
Heart Model
This protocol outlines the procedure for assessing Celastrol's ability to protect the heart from

I/R injury.

Materials:
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Adult Sprague-Dawley rats

Heparin

Pentobarbital (anesthetic)

Krebs-Henseleit (KH) buffer, oxygenated (95% O₂ / 5% CO₂)

Langendorff perfusion system

Pressure transducer and data acquisition system

Celastrol (stock solution in DMSO)

Triphenyltetrazolium chloride (TTC) stain

Procedure:

Animal Preparation: Anesthetize a rat with pentobarbital and administer heparin

intravenously to prevent coagulation.

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately

into ice-cold KH buffer.

Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately

begin retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure

(e.g., 75 mmHg).

Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, monitor key

functional parameters like Left Ventricular Developed Pressure (LVDP), heart rate, and

coronary flow.

Pre-treatment: Perfuse the heart with KH buffer containing Celastrol (e.g., 100 nM) or vehicle

for a specified period (e.g., 15 minutes) before inducing ischemia.

Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a set duration

(e.g., 30 minutes).
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Reperfusion: Restore perfusion with the original buffer (with or without Celastrol) for an

extended period (e.g., 60-120 minutes). Continuously record functional parameters.

Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice it into transverse

sections, and incubate with 1% TTC stain. TTC stains viable myocardium red, leaving the

infarcted area pale.

Data Analysis: Calculate the recovery of cardiac function (e.g., LVDP as a percentage of

baseline). Quantify the infarct size as a percentage of the total ventricular area using image

analysis software.

Visualization: Cardioprotective Signaling Pathways
Activated by Celastrol
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Caption: Celastrol's cardioprotective signaling pathways.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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